Hypoglycemic Activity: Carboxytolbutamide vs. Tolbutamide and 4-Hydroxytolbutamide
In head-to-head comparative pharmacological studies, carboxytolbutamide exhibits zero hypoglycemic potency compared to the parent compound tolbutamide (100% baseline activity). 4-Hydroxytolbutamide, the intermediate metabolite, retains partial activity at approximately 35% of tolbutamide's potency [1][2].
| Evidence Dimension | Hypoglycemic potency (blood glucose lowering) |
|---|---|
| Target Compound Data | 0% (no hypoglycemic effect) |
| Comparator Or Baseline | Tolbutamide = 100% (reference baseline); 4-Hydroxytolbutamide = 35% |
| Quantified Difference | 100% reduction vs. tolbutamide; 35 percentage points lower than 4-hydroxytolbutamide |
| Conditions | Intact and adrenalectomized mice; in vivo blood glucose measurement |
Why This Matters
The complete absence of hypoglycemic activity establishes carboxytolbutamide as the preferred terminal metabolic marker for CYP2C9 phenotyping, eliminating confounding pharmacological effects during probe drug administration.
- [1] Feldman JM, Lebovitz HE. Biological Activities of Tolbutamide and Its Metabolites: A Dissociation of Insulin-releasing and Hypoglycemic Activity. Diabetes. 1969;18(8):529-537. View Source
- [2] Feldman JM, Lebovitz HE. Biological Activities of Tolbutamide and Its Metabolites: A Dissociation of Insulin-releasing and Hypoglycemic Activity. Diabetes. 1969;18(8):529-537 (hydroxymethyltolbutamide data). View Source
